molecular formula C13H12N2O2 B7475836 2-(2-oxopyridin-1-yl)-N-phenylacetamide

2-(2-oxopyridin-1-yl)-N-phenylacetamide

Cat. No.: B7475836
M. Wt: 228.25 g/mol
InChI Key: YBJLYRAIYMOGDC-UHFFFAOYSA-N
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Description

2-(2-Oxopyridin-1-yl)-N-phenylacetamide is a chemical compound based on the pyridinone scaffold, a structure of significant interest in medicinal chemistry and pharmacological research. Pyridinone derivatives are extensively investigated for their potential to interact with various biological targets. Recent scientific literature highlights related pyridinone compounds as agonists for Formyl Peptide Receptors (FPRs), particularly FPR2, which play a key role in modulating inflammatory responses . This suggests potential research applications for this compound class in studying immune-mediated conditions such as rheumatoid arthritis . Furthermore, the pyridinone core is a recognized pharmacophore in oncology research. Structurally similar molecules have been developed as potent dual inhibitors of key oncogenic kinases, including EGFR and BRAF , demonstrating potential for investigating anti-proliferative and apoptotic pathways in cancer cells . The acetamide linkage present in this compound is a common feature in many drug-like molecules and can be crucial for binding to enzymatic targets. Researchers can utilize this compound as a valuable chemical intermediate or a core structural template for designing and synthesizing novel compounds for high-throughput screening, structure-activity relationship (SAR) studies, and exploring mechanisms of action in various disease models. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(2-oxopyridin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-12(14-11-6-2-1-3-7-11)10-15-9-5-4-8-13(15)17/h1-9H,10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJLYRAIYMOGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=CC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The N-phenylacetamide scaffold serves as a versatile platform for drug discovery.

Efficacy and Pharmacokinetic Profiles

Compound Name/Structure Efficacy (IC50/Ki/MIC) Pharmacokinetic Properties Reference ID
2-(1,3-Dioxoisoindolin-2-yl)-N-phenylacetamide IC50 = 12.5 µM (15-LOX-1) Not reported
2-(4-Fluorophenyl)-N-phenylacetamide IC50 = 15–20 µM (MCF-7 cells) Moderate metabolic stability
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide MIC = 0.78 µg/mL (Mtb H37Rv) Not reported
NBMP Ki = 3.2 nM (TSPO binding) High bioavailability, rapid plasma clearance
ZX08903 IC50 = 0.18 µM (TRPM4 inhibition) Metabolic stability in liver fractions
2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide EC50 = 0.03 µM (HIV-1 RT inhibition) Limited aqueous solubility
2-(3-Oxo-5,6-diphenyl-1,2,4-triazin-2(3H)-yl)-N-phenylacetamide AChE IC50 = 0.45 µM; Aβ inhibition = 72% Not reported

Key Observations

  • Substituent-Driven Target Selectivity :

    • Electron-Withdrawing Groups (e.g., 4-fluorophenyl in ): Enhance cytotoxicity via membrane disruption or apoptosis induction.
    • Heterocyclic Extensions (e.g., benzoxazolone in or triazin in ): Improve binding affinity to proteins like TSPO or multi-target enzymes (AChE/Aβ).
    • Aromatic Hydrophobic Groups (e.g., naphthalenyloxy in ): Promote interactions with ion channels (TRPM4) or enhance blood-brain barrier penetration (e.g., NBMP in ).
  • Pharmacokinetic Trends :

    • Compounds with bulky aromatic substituents (e.g., NBMP , ZX08903 ) exhibit better metabolic stability and bioavailability.
    • Polar groups (e.g., nitro in ) improve antitubercular activity but may reduce oral absorption.
  • Therapeutic Potential: The diarylpyrimidine derivative () shows exceptional potency against HIV-1 RT, highlighting its suitability for antiviral development. The triazin hybrid () demonstrates multi-target efficacy in Alzheimer’s models, a rare feature among N-phenylacetamide analogs.

Preparation Methods

Formation of the Pyridone Core

The 2-oxopyridin-1-yl group is synthesized via cyclocondensation reactions. A representative protocol involves reacting cyanoacetamide derivatives with acetylacetone in ethanol under reflux. For instance, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile reacts with acetylacetone in the presence of triethylamine (0.7 equivalents) to yield 4,6-dimethyl-2-oxopyridin-1(2H)-yl derivatives. Conventional heating at reflux for 10–12 hours achieves yields of 82–86%, while ultrasonic irradiation at 60°C reduces reaction time to 1–2 hours with yields exceeding 90%.

Amide Bond Formation

The pyridone intermediate is coupled to N-phenylacetamide using carbodiimide reagents. A patented method for related acetamides employs hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in tetrahydrofuran (THF) or dimethylformamide (DMF). Key parameters include:

  • Solvent : THF (1–3 volumes relative to substrate)

  • Temperature : 20–30°C

  • Reaction Time : 4–5 hours

  • Yield : >90% after crystallization

This method emphasizes purity control, with isolation conducted at 5–10°C over 10–15 hours to obtain the α-form crystal.

Ultrasonically Assisted Cyclocondensation

Ultrasound technology significantly enhances the efficiency of pyridone synthesis. Comparative studies demonstrate superior outcomes compared to conventional methods:

ParameterConventional MethodUltrasonic Method
Reaction Time (Pyridone Formation)10–12 hours1–2 hours
Yield82–86%90–95%
Purity95–97%98–99%

The ultrasonic method accelerates the cyclocondensation of N-cyanoacetamide derivatives with acetylacetone by improving mass transfer and reaction homogeneity. Ethanol serves as the optimal solvent, while triethylamine facilitates deprotonation. Post-reaction neutralization with dilute HCl yields crystalline products requiring minimal purification.

Coupling Reactions Using OxymaPure/DIC

Adapted from advanced peptide synthesis, this method employs OxymaPure (ethyl cyano(hydroxyimino)acetate) and N,N'-diisopropylcarbodiimide (DIC) for amide bond formation. The protocol involves:

Activation of Carboxylic Acids

The pyridone-bearing carboxylic acid (e.g., 4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoic acid) is activated using OxymaPure/DIC in DMF at room temperature.

Coupling with Aniline Derivatives

Activated intermediates react with N-methylaniline in the presence of diisopropylethylamine (DIEA). Ultrasonic irradiation at 30°C reduces coupling time from overnight to 1–2 hours, achieving yields of 92–95%.

Amino Acid EsterConventional Yield (%)Ultrasonic Yield (%)
Glycine methyl ester8393
Alanine ethyl ester8195
Valine tert-butyl ester8094

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Carbodiimide Method : Ideal for large-scale API production due to high crystallinity and purity.

  • Ultrasonic Cyclocondensation : Preferred for rapid pyridone synthesis but requires specialized equipment.

  • OxymaPure/DIC Coupling : Offers mild conditions for acid-sensitive substrates but incurs higher reagent costs .

Q & A

Q. Which crystallization conditions favor high-resolution X-ray structures of this compound?

  • Solvent systems : Ethanol/water (7:3) or DCM/hexane gradients.
  • Temperature : Slow cooling from 60°C to 4°C over 48 hours.
  • Additives : 5% glycerol improves crystal lattice stability.
    Data collection at synchrotron facilities (λ = 0.9–1.0 Å) resolves electron density maps for ambiguous regions .

Tables

Q. Table 1. Comparative Synthesis Yields Under Varied Conditions

CatalystSolventTemp (°C)Yield (%)Purity (%)Reference
CuSO₄·NaAscDMF808598
Fe⁰EtOH/H₂O604795
NoneToluene1106290

Q. Table 2. Key Biological Activities Reported

Assay TypeTargetIC₅₀/MIC (μM)Model SystemReference
AnticancerHeLa cells12.4MTT assay
AntimicrobialS. aureus8.7Broth dilution
Anti-inflammatoryCOX-2 inhibition35.2RAW 264.7

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